

Comprehensive Application Notes and Technical Protocols: Pivaloyl Cyanide in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pivaloyl cyanide

CAS No.: 42867-40-3

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Introduction to Pivaloyl Cyanide in Pharmaceutical Chemistry

Pivaloyl cyanide (CAS 42867-40-3) is a **specialized carboxylic acid derivative** that has gained significant importance in pharmaceutical chemistry due to its **unique steric properties** and **versatile reactivity**. This compound, with the molecular formula C_6H_9NO and molecular weight of 111.14 g/mol, serves as a **valuable building block** in the synthesis of complex molecules, particularly those with challenging steric requirements [1]. The presence of both **carbonyl and cyano functionalities** in a single molecule, combined with the **steric bulk of the tert-butyl group**, enables **pivaloyl cyanide** to participate in reactions that would be unfavorable with less hindered analogues. These characteristics have established **pivaloyl cyanide** as a **privileged intermediate** in the development of active pharmaceutical ingredients (APIs), especially those targeting central nervous system disorders and chronic pain conditions [2].

The application of **pivaloyl cyanide** in pharmaceutical synthesis spans multiple roles, from serving as a **key precursor** in heterocycle formation to functioning as a **sterically protecting group** for alcohols and other sensitive functionalities during multi-step syntheses. Its **metabolic stability**—a consequence of the geminal dimethyl group—makes it particularly valuable in designing drug candidates with improved pharmacokinetic

profiles. Additionally, **pivaloyl cyanide** derivatives have demonstrated utility in **asymmetric synthesis**, enabling access to enantiomerically pure pharmaceuticals through carefully designed reaction sequences [2].

Chemical Profile and Properties

Structural Characteristics and Physicochemical Properties

Pivaloyl cyanide possesses distinctive **structural features** that directly influence its reactivity and application in pharmaceutical synthesis. The molecule consists of a **pivaloyl group** (derived from pivalic acid, $(\text{CH}_3)_3\text{CCO}_2\text{H}$) directly bonded to a **cyano functionality** [3]. This combination creates a compound with balanced **polar and steric characteristics** that can be strategically exploited in synthetic design. The **steric encumbrance** provided by the tert-butyl group significantly influences the compound's reactivity pattern, often directing reactions to occur with unusual regioselectivity or enabling the protection of sensitive functional groups during synthetic sequences [3].

Table 1: Physicochemical Properties of **Pivaloyl Cyanide**

Property	Value/Specification	Conditions/Notes
CAS Registry Number	42867-40-3	-
Molecular Formula	$\text{C}_6\text{H}_9\text{NO}$	-
Molecular Weight	111.14 g/mol	-
Boiling Point	147°C	-
Density	0.940 g/cm ³	-
Flash Point	43°C	-
Appearance	Colorless to light yellow liquid	At room temperature
Storage Temperature	2-8°C	Recommended for extended storage

Property	Value/Specification	Conditions/Notes
EWG's Food Scores	1	Lower hazard rating

The **moderate boiling point** (147°C) and **liquid state** at room temperature make **pivaloyl cyanide** convenient to handle in laboratory settings, while its **relatively low flash point** (43°C) necessitates appropriate safety precautions during operations at elevated temperatures [1]. The compound's density (0.940 g/cm³) indicates that it is **less dense than water**, which is relevant for extraction and purification procedures. The recommendation to store **pivaloyl cyanide** at 2-8°C reflects the need to **maintain its stability** over extended periods, likely by minimizing decomposition or polymerization reactions that might occur at higher temperatures [1].

Spectral Properties and Identification

Pivaloyl cyanide exhibits characteristic **spectral features** that facilitate its identification and quality assessment in pharmaceutical applications. While the search results don't provide comprehensive spectral data, the compound's structure suggests distinctive signals in **¹H NMR spectroscopy** (a singlet for the nine equivalent protons of the tert-butyl group) and **IR spectroscopy** (strong absorptions for the nitrile and carbonyl stretching vibrations). These spectral signatures are valuable for reaction monitoring and **quality control** during pharmaceutical synthesis processes. The known consistency of these spectral properties makes **pivaloyl cyanide** a reliable intermediate whose purity and identity can be readily confirmed through standard analytical techniques [1].

Pharmaceutical Applications

Synthesis of Therapeutic Agents

Pivaloyl cyanide serves as a **versatile intermediate** in the synthesis of various therapeutic compounds, with particularly notable applications in the development of **analgesic agents** and **central nervous system therapeutics**. The compound's **unique steric profile** enables access to molecular architectures that are difficult to synthesize using conventional approaches. Specific pharmaceutical applications include:

- **Pain Management Therapeutics:** **Pivaloyl cyanide** functions as a **key synthetic intermediate** in the preparation of compounds targeting neuropathic pain and chronic pain conditions. The steric bulk of the pivaloyl group contributes to the **metabolic stability** of resulting drug candidates, potentially extending their duration of action [2]. This application leverages the ability of **pivaloyl cyanide** to introduce both **steric protection** and **hydrogen-bond accepting capability** (through the cyano group) in a single synthetic step.
- **Heterocyclic Scaffolds:** The compound participates in the construction of **diverse heterocyclic systems** that serve as core structures in many pharmaceuticals. Its reactivity toward nucleophiles enables ring-forming reactions that incorporate the cyano group as a **versatile handle** for further functionalization [1]. These heterocycles frequently appear in compounds with various biological activities, making **pivaloyl cyanide** a valuable building block for medicinal chemistry exploration.
- **Protected Intermediates:** **Pivaloyl cyanide** derivatives, particularly pivalate esters, demonstrate exceptional **resistance to hydrolysis** compared to esters of less hindered carboxylic acids [3]. This property is strategically employed in multi-step syntheses where specific hydroxyl groups require protection under conditions that would cleave more labile protecting groups. The remarkable stability of pivalate esters stems from the **significant steric hindrance** around the carbonyl carbon, which impedes nucleophilic attack by hydrolytic agents.

Analytical Applications in Pharmaceutical Sciences

Beyond its synthetic utility, **pivaloyl cyanide** and its structural relatives find application in **analytical methodologies** relevant to pharmaceutical development. While not directly cited in the search results for this specific application, the compound's structural features suggest potential in **chromatographic methods** and as a **derivatization agent** for sensitive detection of pharmaceutical compounds. Related compounds have been employed in **pre-column fluorescence derivatization** for enhanced detection sensitivity in HPLC analysis of biologically relevant molecules [4]. This indirect application demonstrates how the fundamental chemical properties of pivaloyl compounds can be leveraged to address analytical challenges in pharmaceutical sciences.

Synthesis Protocols

Industrial Synthesis Methods

The industrial production of **pivaloyl cyanide** employs efficient protocols designed for **scale-up** and **cost-effectiveness**. The most significant industrial approach involves the **copper-catalyzed reaction** between pivalic anhydride and hydrogen cyanide, as detailed in patent literature [5]. This method represents a **balanced approach** to safety and efficiency for large-scale production:

Table 2: Industrial Synthesis Protocol from Pivalic Anhydride

Parameter	Specification	Notes
Starting Materials	Pivalic anhydride, hydrogen cyanide	Molar ratio approximately 1:1 to 1:1.2
Catalyst System	Copper(I) cyanide	0.5-5 mol% relative to anhydride
Reaction Solvent	Diphenyl ether	High-boiling inert solvent
Reaction Temperature	120-180°C	Optimized at 140-160°C
Reaction Time	2-8 hours	Reaction monitored by GC or HPLC
Workup	Evaporation, fractional distillation	Yields purified pivaloyl cyanide
Reported Yield	75-85%	After purification

This industrial process proceeds through a **catalytic mechanism** where copper(I) cyanide activates the anhydride toward nucleophilic attack by hydrogen cyanide. The use of a **high-boiling solvent** like diphenyl ether (boiling point 258°C) facilitates the reaction temperature profile while enabling easy separation of the lower-boiling product (147°C) through distillation [5]. The catalytic nature of this process significantly enhances its **atom economy** compared to stoichiometric methods, reducing waste generation in accordance with **green chemistry principles**.

Laboratory-Scale Synthesis

For laboratory-scale preparation where handling gaseous hydrogen cyanide may be problematic, alternative approaches utilizing **solid cyanide sources** have been developed. These methods maintain the essential features of the industrial process while adapting to the **safety requirements** of research laboratories:

- **Metal Cyanide Protocol:** This method employs **alkali metal cyanides** (such as sodium or potassium cyanide) as the cyanide source, reacting with pivalic anhydride in the presence of **copper(I) cyanide catalyst** [6]. The reaction is typically conducted in diphenyl ether at temperatures between 130-160°C for 3-10 hours. The workup involves filtration to remove solid salts followed by fractional distillation under reduced pressure to isolate the pure product. This adaptation achieves yields comparable to the industrial method (70-80%) while utilizing **less hazardous cyanide sources**.
- **Lewis Acid Catalysis:** Alternative procedures have been developed using **Lewis acid catalysts** in place of copper cyanide, though these generally provide somewhat lower yields (60-70%) [5]. These methods expand the toolbox available to synthetic chemists, allowing selection of conditions based on catalyst availability and specific reaction requirements. The Lewis acid approach may offer advantages when coordinating metals must be avoided in downstream applications of the **pivaloyl cyanide** product.

The synthesis of **pivaloyl cyanide** exemplifies how **catalytic methodologies** can enhance both the efficiency and safety profile of pharmaceutical intermediate preparation. The development of these protocols represents a balance between **practical considerations** (yield, purity, scalability) and **safety imperatives** (especially when working with cyanide reagents).

Experimental Protocols and Methodologies

Practical Experimental Workflow

The following detailed protocol for the synthesis of **pivaloyl cyanide** adapts the industrial method for laboratory implementation, with specific attention to **safety considerations** and **practical handling**:

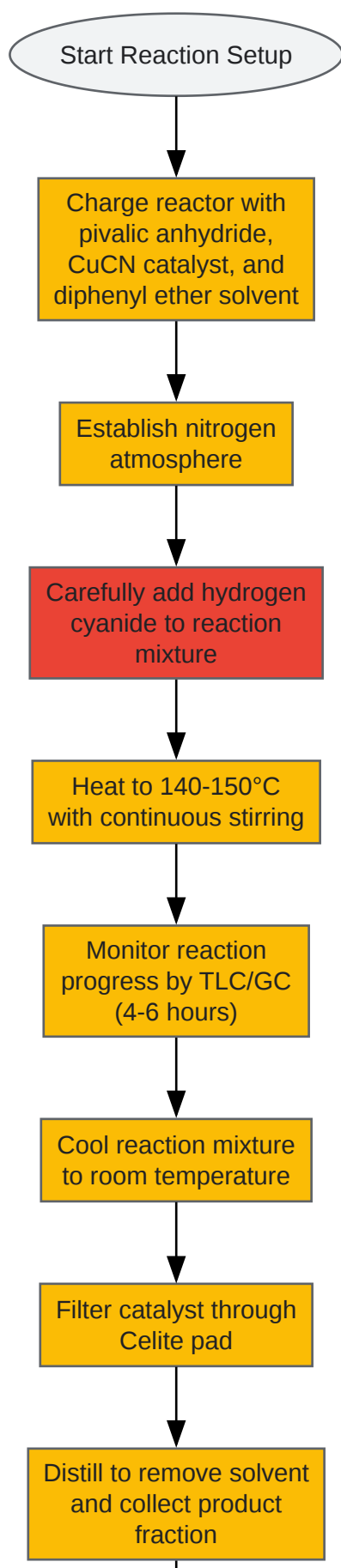
Materials and Equipment:

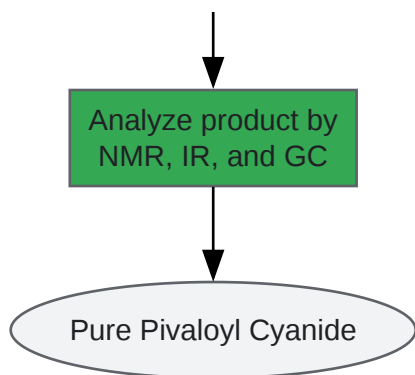
- Pivalic anhydride (≥95% purity)
- Copper(I) cyanide (CuCN, ≥98% purity)

- Diphenyl ether (anhydrous, $\geq 99\%$)
- Hydrogen cyanide (handled in approved gas handling system or as solution)
- 250 mL three-neck round-bottom flask
- Reflux condenser, thermometer, nitrogen inlet
- Heating mantle with temperature control
- Distillation apparatus (short-path)

Experimental Procedure:

- **Reaction Setup:** Charge a 250 mL three-neck flask with pivalic anhydride (19.0 g, 0.1 mol), copper(I) cyanide (0.45 g, 0.005 mol, 5 mol%), and diphenyl ether (100 mL). Equip the flask with a reflux condenser, thermometer, and nitrogen inlet. Maintain a **nitrogen atmosphere** throughout the reaction.
- **Cyanide Addition:** With efficient stirring, carefully introduce hydrogen cyanide (2.7 g, 0.1 mol) to the reaction mixture through the gas inlet tube. This addition should be performed in a **well-ventilated fume hood** with appropriate personal protective equipment.
- **Reaction Execution:** Heat the reaction mixture to 140-150°C with continuous stirring. Maintain this temperature for 4-6 hours, monitoring reaction progress by **thin-layer chromatography** (TLC) or **gas chromatography** (GC) if available.
- **Workup Procedure:** After completion (as indicated by consumption of pivalic anhydride), cool the reaction mixture to room temperature. Remove the catalyst by filtration through a Celite pad. Transfer the filtrate to a distillation apparatus.
- **Product Isolation:** First, remove the diphenyl ether solvent under reduced pressure (bp 258°C at atmospheric pressure). Then, collect the **pivaloyl cyanide** fraction boiling at 147°C (at atmospheric pressure) or 60-65°C at 15 mmHg.
- **Product Characterization:** Analyze the purified product by ^1H NMR, IR spectroscopy, and GC to confirm identity and purity. The typical yield ranges from 75-85% (8.3-9.4 g from 0.1 mol scale) [5].





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*Synthesis Workflow for **Pivaloyl Cyanide***

Handling and Analytical Methods

Safety Considerations and Handling Protocols:

- **Cyanide Handling:** All procedures involving hydrogen cyanide or cyanide salts must be conducted in a **properly functioning fume hood** with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Cyanide antidote kits should be readily available in the laboratory.
- **Storage Conditions:** **Pivaloyl cyanide** should be stored at 2-8°C in tightly sealed containers under an inert atmosphere to prevent moisture absorption and decomposition [1].
- **Thermal Stability:** Although **pivaloyl cyanide** is thermally stable at its boiling point, prolonged exposure to elevated temperatures should be avoided to prevent decomposition.

Analytical Methods for Quality Control:

- **Purity Assessment:** Gas chromatography (GC) with a standard polar stationary phase is recommended for purity assessment. The compound typically shows a single major peak when of high purity.
- **Structural Confirmation:** ^1H NMR spectroscopy (in CDCl_3) should show a singlet at approximately 1.2 ppm (9H, tert-butyl) and absence of extraneous signals. IR spectroscopy should display characteristic carbonyl ($\sim 1750\text{ cm}^{-1}$) and nitrile ($\sim 2250\text{ cm}^{-1}$) stretching vibrations.
- **Quantitative Analysis:** For reaction monitoring, HPLC with UV detection at 210-220 nm provides adequate sensitivity for detecting both **pivaloyl cyanide** and potential impurities [4].

Safety and Regulatory Considerations

Hazard Assessment and Protective Measures

Pivaloyl cyanide presents several **significant hazards** that require careful management in both research and industrial settings. Understanding these risks and implementing appropriate controls is essential for safe handling:

- **Toxicity Concerns:** As a cyanide-containing compound, **pivaloyl cyanide** poses potential **toxicity risks** though the cyanide group in this structural context may have different bioavailability compared to simple cyanide salts. Nevertheless, the compound should be treated with the same precautions as other nitriles, with particular attention to avoiding ingestion, inhalation, or skin contact [1].
- **Flammability:** With a flash point of 43°C, **pivaloyl cyanide** is classified as a **flammable liquid** [1]. This necessitates precautions against ignition sources during handling, particularly during distillation procedures or other operations conducted at elevated temperatures. Electrical equipment in areas where **pivaloyl cyanide** is used should be appropriately rated for flammable environments.
- **Reactivity Considerations:** The compound contains both **electrophilic carbonyl** and **nitrile functionalities** that may react with strong nucleophiles. This reactivity pattern suggests potential incompatibility with strong bases, reducing agents, and powerful nucleophiles.

Table 3: Safety Profile and Handling Requirements

Hazard Aspect	Classification/Level	Protective Measures
Flash Point	43°C	Keep away from ignition sources; use spark-proof equipment
Storage Temperature	2-8°C	Refrigerated storage in sealed containers
Atmosphere Control	Inert gas recommended	Store under nitrogen or argon
Ventilation	Required	Use only in well-ventilated fume hood
Personal Protective Equipment	Mandatory	Gloves, lab coat, safety goggles

Regulatory and Environmental Considerations

The regulatory status of **pivaloyl cyanide** reflects its dual nature as both a **valuable pharmaceutical intermediate** and a **potentially hazardous chemical**. While not specifically controlled in most jurisdictions, its structural features suggest several regulatory considerations:

- **Environmental Impact:** The compound should be assessed for potential **environmental persistence** and **ecotoxicity** based on its structure. The steric hindrance may slow degradation, while the cyanide moiety presents potential toxicity to aquatic organisms.
- **Waste Disposal:** Waste streams containing **pivaloyl cyanide** should be managed according to protocols for **cyanide-containing compounds**, potentially requiring specialized treatment before disposal.
- **Transport Regulations:** Depending on quantity and concentration, **pivaloyl cyanide** may be subject to regulations governing the transport of **flammable liquids** and potentially **toxic substances**.

The **EPA Substance Registry System** records **pivaloyl cyanide** under the identifier 42867-40-3, providing official tracking of this compound [1]. Pharmaceutical manufacturers using this intermediate would need to address its presence in regulatory submissions, particularly with respect to **control strategies** for potential genotoxic impurities, though the steric hindrance may reduce concerns about such reactivity.

Conclusion and Future Perspectives

Pivaloyl cyanide represents a **specialized yet valuable intermediate** in pharmaceutical synthesis, offering unique steric and electronic properties that enable synthetic routes to challenging molecular architectures. Its well-established synthesis protocols, manageable safety profile with proper precautions, and versatility in constructing biologically active compounds ensure its continued relevance in pharmaceutical development. As synthetic methodologies advance, particularly in **catalytic processes** and **flow chemistry applications**, the production and utilization of **pivaloyl cyanide** will likely see further optimization toward more sustainable and efficient protocols.

The future application of **pivaloyl cyanide** in pharmaceutical sciences may expand beyond its current uses, particularly as medicinal chemists seek to incorporate **increased three-dimensional character** into drug candidates—a trend that favors sterically hindered building blocks. Additionally, the compound's potential in **asymmetric synthesis** and as a precursor to novel heterocyclic systems remains underexplored, suggesting directions for future research. As the pharmaceutical industry continues to focus on molecular complexity

and metabolic stability, intermediates like **pivaloyl cyanide** that impart these properties will maintain their importance in the drug discovery toolkit.

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To cite this document: Smolecule. [Comprehensive Application Notes and Technical Protocols: Pivaloyl Cyanide in Pharmaceutical Intermediate Synthesis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b774191#pivaloyl-cyanide-in-pharmaceutical-intermediates>]

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